molecular formula C18H19F2N3O B6090852 N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-pentenamide

N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-pentenamide

Cat. No.: B6090852
M. Wt: 331.4 g/mol
InChI Key: TVXUOCHQGPYSLX-UHFFFAOYSA-N
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Description

N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-pentenamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of a specific protein kinase, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-pentenamide selectively inhibits a specific protein kinase, known as ribosomal S6 kinase 2 (RSK2). RSK2 is involved in various cellular processes, including cell proliferation, differentiation, and survival. Inhibition of RSK2 by this compound can lead to the inhibition of various cellular processes, making it a potential therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for the treatment of inflammatory diseases. In vivo studies have shown that this compound can inhibit tumor growth in mouse models of breast and lung cancer.

Advantages and Limitations for Lab Experiments

N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-pentenamide has several advantages and limitations for lab experiments. The advantages of this compound include its selectivity for RSK2, its potential therapeutic applications, and its ability to inhibit the growth of cancer cells. The limitations of this compound include its relatively complex synthesis method, its potential toxicity, and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-pentenamide. One direction is to further investigate the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to optimize the synthesis method of this compound to make it more efficient and cost-effective. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-pentenamide involves a multi-step process that includes the reaction of various reagents. The initial step involves the condensation of 3,5-difluoroaniline and 2-pentanone to form 1-(3,5-difluorophenyl)-4-pentanone. This intermediate product is then reacted with hydrazine hydrate to form 1-(3,5-difluorophenyl)-4-hydrazinopentan-1-one. The final step involves the reaction of 1-(3,5-difluorophenyl)-4-hydrazinopentan-1-one with 4-pentenoic acid to form this compound.

Scientific Research Applications

N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-pentenamide has been extensively studied for its potential therapeutic applications. This compound has been found to be a selective inhibitor of a specific protein kinase, making it a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Properties

IUPAC Name

N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O/c1-2-3-7-18(24)22-16-5-4-6-17-15(16)11-21-23(17)14-9-12(19)8-13(20)10-14/h2,8-11,16H,1,3-7H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXUOCHQGPYSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1CCCC2=C1C=NN2C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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